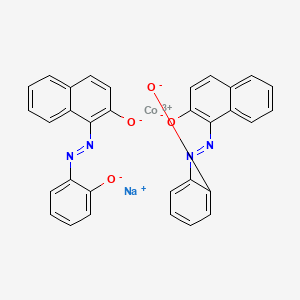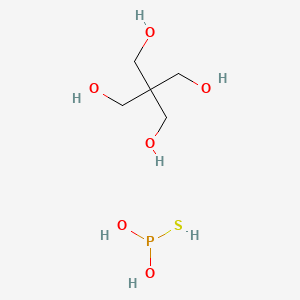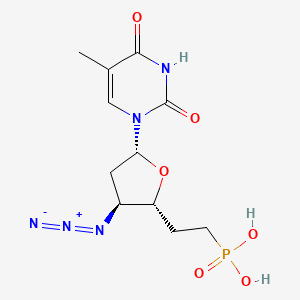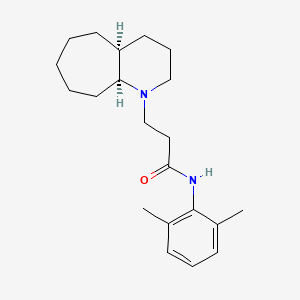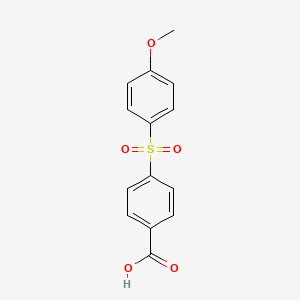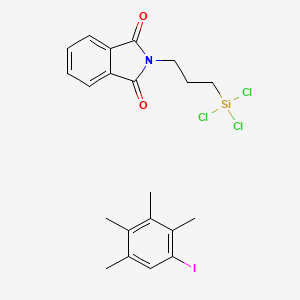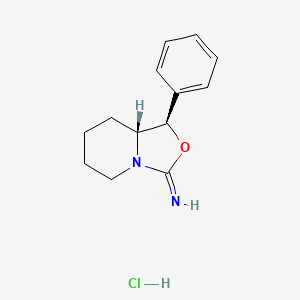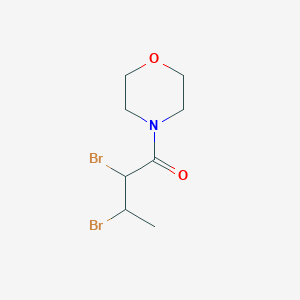
4-(2,3-Dibromobutyryl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dibromobutyryl)morpholine is an organic compound that features a morpholine ring substituted with a dibromobutyryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dibromobutyryl)morpholine typically involves the reaction of morpholine with 2,3-dibromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2,3-Dibromobutyryl)morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding butyryl derivative.
Oxidation: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Butyryl morpholine.
Oxidation: Oxidized morpholine derivatives.
Applications De Recherche Scientifique
4-(2,3-Dibromobutyryl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dibromobutyryl)morpholine involves its interaction with various molecular targets. The dibromo group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the modulation of receptor function. The morpholine ring can also interact with biological targets, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
4-(2,3-Dibromobutyryl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(2,3-Dibromobutyryl)thiomorpholine: Contains a sulfur atom in the ring structure.
4-(2,3-Dibromobutyryl)pyrrolidine: Features a five-membered ring.
Uniqueness: 4-(2,3-Dibromobutyryl)morpholine is unique due to the presence of both the dibromo group and the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
6628-48-4 |
|---|---|
Formule moléculaire |
C8H13Br2NO2 |
Poids moléculaire |
315.00 g/mol |
Nom IUPAC |
2,3-dibromo-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C8H13Br2NO2/c1-6(9)7(10)8(12)11-2-4-13-5-3-11/h6-7H,2-5H2,1H3 |
Clé InChI |
ARPDEGNOVJFRQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C(=O)N1CCOCC1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
![(OC-6-21)-Tris[2-(2-pyridinyl-kappaN)phenyl-kappaC]iridium](/img/structure/B12807788.png)
